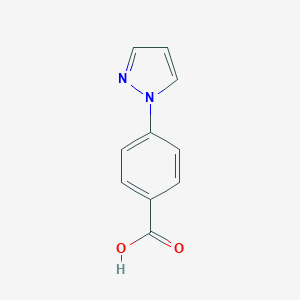

4-(1H-Pyrazol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEKYPIBVOGCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353056 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16209-00-0 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-(1H-Pyrazol-1-yl)benzoic acid?

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical, chemical, and biological properties of 4-(1H-Pyrazol-1-yl)benzoic acid (CAS No: 16209-00-0), a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials. This guide consolidates key data, experimental protocols, and structural information to support research and development activities.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid featuring a pyrazole ring.[1] Its chemical structure combines the reactivity of a carboxylic acid with the unique electronic properties of the pyrazole moiety, making it a valuable intermediate in medicinal chemistry and material science.[1] The compound typically appears as a white, light pink, or light yellow powder.[1][2]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 16209-00-0 | [1][][4][5][6] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][][4][5][6] |

| Molecular Weight | 188.18 g/mol | [][5] |

| Appearance | White to Light yellow to Light orange powder to crystal; Light pink powder | [1][2] |

| Melting Point | 272 °C | [] |

| Boiling Point | 360.4 °C at 760 mmHg | [] |

| Density | 1.28 g/cm³ | [] |

| Purity | ≥95%, ≥98%, ≥99% (HPLC) | [1][][4] |

Table 2: Computed and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| InChI | InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14) | [][4][5] |

| InChIKey | XOEKYPIBVOGCDG-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | [][5] |

| pKa (Predicted) | 4.09 ± 0.10 | [7] |

| XLogP (Predicted) | 1.7 | [5][8] |

| Storage Conditions | Store at 0-8°C | [1][7] |

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to confirm the molecular structure.[5]

-

Mass Spectrometry (MS) : GC-MS analysis shows a molecular ion peak corresponding to the compound's molecular weight.[5] LCMS (ESI) analysis typically shows a peak at m/z 189 [M+H]⁺.[9]

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound, with purities of ≥99% being commercially available.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

A common laboratory-scale synthesis involves the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile.[9]

Protocol:

-

Reaction Setup: Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in a 1:1 ethanol/water mixture (25 mL) in a round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (1.75 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to 105°C and stir for 16 hours.

-

Work-up: After cooling, concentrate the mixture under reduced pressure to remove the ethanol.

-

Extraction: Dilute the residue with distilled water (30 mL) and extract with ethyl acetate (50 mL) to remove any unreacted starting material.

-

Acidification: Adjust the pH of the aqueous phase to 5 using 6.0 M hydrochloric acid. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with distilled water (10 mL) and dry in an oven to yield this compound as a light yellow or white solid.[9]

Caption: Synthesis workflow for this compound.

A standard workflow is employed to confirm the identity and purity of the synthesized compound.

Protocol:

-

Purity Analysis (HPLC): An aliquot of the final product is dissolved in a suitable solvent (e.g., acetonitrile/water) and analyzed by HPLC to determine its percentage purity.

-

Structural Confirmation (NMR): The product is dissolved in a deuterated solvent (e.g., DMSO-d6) and analyzed by 1H and 13C NMR spectroscopy to confirm that the chemical shifts and coupling constants match the expected structure.

-

Mass Verification (MS): The molecular weight is confirmed using mass spectrometry, typically via LC-MS with electrospray ionization (ESI), to observe the [M+H]⁺ ion.

Caption: General workflow for analytical characterization.

Applications and Biological Relevance

This compound is a key intermediate in the development of novel therapeutic agents and functional materials.[1]

-

Pharmaceutical Development: It serves as a foundational scaffold for synthesizing compounds with potential anti-inflammatory, analgesic, and antibacterial properties.[1][10] Derivatives have been investigated as inhibitors of fatty acid biosynthesis in bacteria, presenting a target for new antibiotics.[10] Specifically, substituted aniline derivatives of pyrazole benzoic acids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

-

Material Science: The compound is integrated into polymer formulations to enhance thermal stability and mechanical strength, contributing to the production of advanced materials.[1]

-

Agrochemicals: It is also utilized in the formulation of herbicides and pesticides.[1]

Safety and Handling

According to GHS hazard statements, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a cool, dry place, with recommended temperatures between 0-8°C.[1][7] Keep container tightly closed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16209-00-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Benzoic acid, 4-(1H-pyrazol-1-yl)- | CymitQuimica [cymitquimica.com]

- 5. This compound | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1H-Pyrazol-1-yl)benzoic acid CAS number and molecular structure.

A Technical Guide to 4-(1H-Pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of a wide array of functional molecules, particularly in the fields of medicinal and agricultural chemistry.[1][2] This guide details its chemical and physical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid, aromatic carboxylic acid distinguished by a pyrazole ring attached to a benzoic acid moiety.[1] This unique structure makes it a valuable intermediate for further chemical modifications.[1]

| Property | Data | Source(s) |

| CAS Number | 16209-00-0 | [3][][5][6][7][8] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][3][5][6][9] |

| Molecular Weight | 188.18 g/mol | [3][][6][8][9] |

| Appearance | White to light yellow or light pink solid/powder | [1][5][9] |

| Purity | ≥ 98-99% (HPLC) | [1][5] |

| IUPAC Name | This compound | [8] |

| InChI Key | XOEKYPIBVOGCDG-UHFFFAOYSA-N | [5][6] |

| Storage Conditions | Store at 0-8°C | [1] |

Molecular Structure

The structure consists of a pyrazole ring linked via a nitrogen atom to the fourth position (para-position) of a benzoic acid ring.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

The most common synthesis route involves the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile. Below is a detailed protocol based on published methods.[9]

Objective: To synthesize this compound via hydrolysis.

Materials:

-

4-(1H-pyrazol-1-yl)benzonitrile

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Sodium Hydroxide (NaOH)

-

6.0 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Round bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard laboratory glassware for extraction and filtration

Protocol:

-

Reaction Setup: To a 250 mL round bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (2 g, 11.82 mmol), ethanol (40 mL), water (40 mL), and sodium hydroxide (705 mg, 17.63 mmol).[9]

-

Reflux: The reaction mixture is stirred vigorously and heated to 105°C for 16 hours.[9]

-

Work-up: After 16 hours, the mixture is cooled to room temperature and concentrated under reduced pressure to remove the ethanol.[9]

-

Extraction: The remaining residue is diluted with 30 mL of distilled water and extracted with 50 mL of ethyl acetate to remove any unreacted starting material or non-polar impurities.[9] The aqueous phase is collected.

-

Precipitation: The pH of the aqueous phase is carefully adjusted to 5 using 6.0 M hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.[9]

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with a small amount of distilled water (10 mL), and dried in an oven to yield this compound as a light yellow solid.[9] (Reported Yield: ~45%).[9]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a privileged scaffold in drug discovery.[10] Its derivatives have shown a wide range of biological activities.

Key Application Areas:

-

Pharmaceutical Development: It is a key intermediate for synthesizing novel compounds with potential anti-inflammatory and analgesic properties.[1]

-

Antibacterial Agents: This is one of the most promising areas of research. Derivatives have been developed as potent growth inhibitors of drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[11][12][13]

-

Mechanism of Action: Some potent antibacterial derivatives are believed to act by permeabilizing the bacterial cell membrane or by inhibiting fatty acid biosynthesis.[14][15] These compounds have shown bactericidal effects and the ability to inhibit and eradicate bacterial biofilms.[14][15]

-

Agricultural Chemistry: The scaffold is used in creating new herbicides and pesticides.[1]

-

Material Science: It can be incorporated into polymers to enhance thermal stability and mechanical strength.[1]

Caption: Logical pathway from core compound to diverse applications.

Summary of Biological Activity Data

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity. The data below is for various synthesized derivatives.

| Derivative Class | Target Organism(s) | Activity Type | Potency (MIC) | Source(s) |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococcus aureus, Enterococcus faecalis | Antibacterial, Bactericidal, Biofilm Inhibition | As low as 0.78 µg/mL | [14] |

| 4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid-derived Hydrazones | Drug-resistant S. aureus & A. baumannii | Antibacterial | As low as 0.39 µg/mL | [11][12] |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Gram-positive bacteria | Fatty Acid Biosynthesis Inhibitor | As low as 0.5 µg/mL | [15] |

| 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Gram-positive bacteria, particularly S. aureus | Antibacterial, Bactericidal, Anti-biofilm | Potent growth inhibitors | [16] |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 5. Benzoic acid, 4-(1H-pyrazol-1-yl)- | CymitQuimica [cymitquimica.com]

- 6. 16209-00-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. Benzoic acid, 4-(1H-pyrazol-1-yl)- (1 x 10 g) | Reagentia [reagentia.eu]

- 8. This compound | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(1H-Pyrazol-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a pyrazole ring and a benzoic acid moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of research and development efforts. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including detailed experimental protocols and data analysis.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| CAS Number | 16209-00-0 |

| Appearance | White to light yellow solid |

Spectroscopic Data Summary

The following sections detail the expected spectroscopic data for this compound based on analysis of its structural components and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~8.5 | Doublet | 1H | Pyrazole H-5 |

| ~8.1 | Doublet | 2H | Aromatic H-2', H-6' |

| ~7.9 | Doublet | 2H | Aromatic H-3', H-5' |

| ~7.7 | Doublet | 1H | Pyrazole H-3 |

| ~6.5 | Triplet | 1H | Pyrazole H-4 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~142 | Pyrazole C-5 |

| ~140 | Aromatic C-1' |

| ~131 | Aromatic C-3', C-5' |

| ~129 | Pyrazole C-3 |

| ~127 | Aromatic C-4' |

| ~120 | Aromatic C-2', C-6' |

| ~110 | Pyrazole C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic and Pyrazole) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1550 | Medium | C=N stretch (Pyrazole Ring) |

| ~1420 | Medium | C-N stretch |

| ~1300 | Medium | O-H bend (Carboxylic Acid) |

| ~920 | Broad | O-H bend (Carboxylic Acid Dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

| m/z | Ion |

| 189 | [M+H]⁺ |

| 171 | [M+H - H₂O]⁺ |

| 143 | [M+H - H₂O - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is typically recorded in a solvent such as ethanol or methanol.

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250-260 | - | π → π* (Benzene Ring) |

| ~280-290 | - | π → π* (Pyrazole Ring) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the solvent residual peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Wavelength Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and confirm the identity of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water, containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

-

Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the analyte and identify the molecular ion peak ([M+H]⁺).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Record the absorption spectrum of each diluted sample solution.

-

Wavelength Range: 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic characterization of this compound. The presented data and experimental protocols are essential for the accurate identification and quality control of this compound in research and drug development settings. The combination of NMR, IR, MS, and UV-Vis spectroscopy offers a complete picture of the molecular structure and properties, ensuring the integrity of subsequent scientific investigations.

An In-depth Technical Guide to the Medicinal Chemistry of Pyrazole Derivatives

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of biological effects, leading to their development as successful therapeutic agents in various disease areas, including inflammation, cancer, infectious diseases, and neurological disorders.[5][6][7] A number of pyrazole-containing drugs have received FDA approval and are in clinical use, such as the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[8][9][10] This guide provides a comprehensive overview of the applications of pyrazole derivatives, focusing on their mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

General Synthesis of the Pyrazole Scaffold

The synthesis of the pyrazole ring is a cornerstone of its application in drug discovery. The most common and versatile methods involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][11] Another prevalent strategy is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1] These methods allow for the introduction of a wide variety of substituents onto the pyrazole core, facilitating the exploration of structure-activity relationships (SAR).

A generalized workflow for the synthesis of pyrazole derivatives via the condensation of chalcones (α,β-unsaturated ketones) with hydrazine is depicted below. This is a widely used method for generating substituted pyrazolines, which can then be oxidized to pyrazoles if desired.[2][11]

Caption: General workflow for the synthesis of pyrazole derivatives.

Anti-inflammatory Applications

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[12] The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response involving mediators like prostaglandins.[12] The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a primary therapeutic target.[12][13] Pyrazole-based drugs like Celecoxib are designed to selectively bind to the active site of the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.[8][12]

Caption: Signaling pathway of COX-2 inhibition by pyrazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The potency of pyrazole derivatives as anti-inflammatory agents is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes.

| Compound Class/Example | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.04 µM | 375 | [12] |

| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | - | [12] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | - | [12] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | 225 | [12] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 µM | - | [12] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

-

Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture : A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione) is prepared.

-

Incubation : The enzyme is pre-incubated with various concentrations of the pyrazole test compound or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation : The reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Quenching : After a set incubation period (e.g., 2 minutes), the reaction is terminated by adding a solution of HCl.

-

Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Applications

The pyrazole scaffold is present in numerous anticancer agents that target various components of cell signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3][14] These targets often include protein kinases like EGFR, BTK, and CDKs.[14][15]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives cancer cell growth and survival.[14] For example, some derivatives inhibit PI3K, a key enzyme in a pathway that promotes cell proliferation and inhibits apoptosis.[3]

Caption: PI3K/Akt signaling pathway inhibited by a pyrazole derivative.

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyrazole derivatives is typically assessed by their ability to inhibit the growth of cancer cell lines, measured as GI50 (Growth Inhibition 50%) or IC50 values.

| Compound/Derivative | Cancer Cell Line | Target | IC50 / GI50 Value | Reference |

| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | PI3 Kinase | 0.25 µM | [3] |

| Isolongifolanone derivative | MCF-7 (Breast) | Apoptosis Induction | 5.21 µM | [3] |

| Pyrazole benzamide derivative | MCF-7 (Breast) | - | 4.98 µg/mL | [16] |

| Pyrazole benzamide derivative | HCT-116 (Colon) | - | 7.74 µg/mL | [16] |

| THC-pyrazole derivative | MCF-7 (Breast) | - | 5.8 µM | [16] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Cell Seeding : Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the pyrazole test compound dissolved in the culture medium. A control group receives only the vehicle (e.g., DMSO).

-

Incubation : The plate is incubated for a period of 48-72 hours to allow the compound to exert its effect.

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined from the dose-response curve.

Antimicrobial Applications

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[17][18] The structural versatility of the pyrazole ring allows for the development of compounds that can overcome existing drug resistance mechanisms.[18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds are designed to inhibit specific bacterial enzymes essential for survival, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For instance, some pyrazole-containing antibiotics, like Cefoselis, are cephalosporins that inhibit bacterial cell wall synthesis.[19] Other novel derivatives have shown potent activity against multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[19]

Quantitative Data: Antimicrobial Activity

The effectiveness of antimicrobial pyrazoles is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Example | Microorganism | MIC Value | Reference |

| Imidazo-pyridine substituted pyrazole | Gram-negative strains | <1 µg/mL | [19] |

| Quinoline-substituted pyrazole | S. aureus, S. epidermidis, B. subtilis | 0.12–0.98 µg/mL | [19] |

| Thiazolo-pyrazole derivative | MRSA | 4 µg/mL | [19] |

| Triazine-fused pyrazole | S. epidermidis | 0.97 µg/mL | [19] |

| Triazine-fused pyrazole | Enterobacter cloacae | 0.48 µg/mL | [19] |

| Imidazothiadiazole-pyrazole (21c) | Multi-drug resistant bacteria | 0.25 µg/mL | [18] |

| Imidazothiadiazole-pyrazole (23h) | Multi-drug resistant bacteria | 0.25 µg/mL | [18] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Compound Preparation : A series of twofold dilutions of the pyrazole test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation : A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (no compound) and a negative control well (no bacteria) are included.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Neurological Applications

Pyrazole derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][20] Their ability to interact with various targets in the central nervous system, such as cholinesterases and monoamine oxidases (MAO), makes them attractive candidates for developing novel neurotherapeutics.[21][22]

Mechanism of Action: Multi-target Inhibition in Alzheimer's Disease

In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Pyrazole derivatives have been designed to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the brain.[22][23] Additionally, some pyrazoline derivatives are potent inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects.[21] The ability to target multiple factors, including AChE inhibition and reducing amyloid-beta plaque formation, is a promising strategy for treating complex neurodegenerative diseases.[23]

Quantitative Data: Neurological Activity

The potential of pyrazole derivatives in treating neurological disorders is evaluated by their inhibitory constants (Ki) or IC50 values against relevant enzymes.

| Compound Class/Example | Target | IC50 / Ki Value | Reference |

| 3,5-diarylpyrazole derivative | Acetylcholinesterase (AChE) | Ki = 19.88 µM | [22] |

| Pyrazoline derivative (8b) | Catechol-O-methyltransferase (COMT) | IC50 = 0.048 µM | [21] |

| Pyrazoline derivatives | MAO-A / MAO-B | IC50 > 41.4 µM | [21] |

The pyrazole scaffold is a remarkably versatile and enduring core in medicinal chemistry. Its derivatives have yielded a rich pipeline of compounds with potent and diverse pharmacological activities, spanning anti-inflammatory, anticancer, antimicrobial, and neurological applications. The ease of synthesis and the ability to readily modify the pyrazole ring allow for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics. Future research will likely focus on developing pyrazole hybrids that can modulate multiple targets simultaneously, offering a more holistic approach to treating complex multifactorial diseases.[15][24]

References

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. srrjournals.com [srrjournals.com]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. eurekaselect.com [eurekaselect.com]

- 24. globalresearchonline.net [globalresearchonline.net]

Investigating the Crystal Structure of 4-(1H-Pyrazol-1-yl)benzoic acid: A Technical Guide

Disclaimer: As of December 2025, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of 4-(1H-Pyrazol-1-yl)benzoic acid could not be located in the searched academic literature and crystallographic databases. This guide, therefore, presents a predictive analysis based on the known crystallographic behavior of its constituent functional groups—benzoic acid and pyrazole—and data from closely related structures. The experimental protocols provided are standard methodologies applicable to the characterization of such a compound.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure combines a carboxylic acid group, known for its ability to form robust hydrogen-bonded dimers, with a pyrazole ring, a versatile nitrogen-containing heterocycle capable of participating in various non-covalent interactions. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and tuning its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development. This document outlines the probable structural characteristics of this compound and provides detailed experimental workflows for its definitive crystallographic analysis.

Predicted Molecular and Supramolecular Structure

The molecular structure of this compound is characterized by a planar pyrazole ring linked to a benzoic acid moiety. The overall planarity of the molecule will largely depend on the torsion angle between the pyrazole and phenyl rings.

In the crystalline state, benzoic acid derivatives typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. It is highly probable that this compound will exhibit this supramolecular synthon. Further intermolecular interactions involving the pyrazole ring, such as C-H···N or C-H···π interactions, are also anticipated, which would link these primary dimers into a more complex three-dimensional network.

Data Presentation (Illustrative)

While specific experimental data is unavailable, the following tables present an illustrative summary of the type of quantitative data that would be obtained from a single-crystal X-ray diffraction study. The values provided are typical for similar organic molecules and should not be considered as experimentally determined data for this compound.

Table 1: Illustrative Crystal Data and Structure Refinement Details

| Parameter | Example Value |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1400-1800 |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor (%) | ~3-5 |

Table 2: Illustrative Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| C-COOH | ~1.48 | O-C-O | ~123 |

| C=O | ~1.25 | Phenyl-C-COOH | ~120 |

| C-O | ~1.30 | C-N-N (pyrazole) | ~112 |

| N-N (pyrazole) | ~1.35 | N-N-C (pyrazole) | ~105 |

| C-N (pyrazole) | ~1.38 | Phenyl-N (pyrazole) | ~125 |

Experimental Protocols

The definitive determination of the crystal structure of this compound would require the following experimental procedures.

Synthesis and Crystallization

A plausible synthetic route involves the reaction of 4-fluorobenzonitrile with pyrazole, followed by hydrolysis of the nitrile group to a carboxylic acid.

Protocol for Single Crystal Growth (Slow Evaporation):

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to form a saturated or near-saturated solution at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

Monitor for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

Protocol for Data Collection and Structure Solution:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations.

-

The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer.

-

A preliminary screening is performed to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, including integration of reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares methods.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final refined structure is validated using crystallographic software to check for consistency and quality.

Conclusion

While a definitive crystal structure for this compound is not yet publicly documented, this guide provides a robust framework for its investigation. Based on the principles of supramolecular chemistry, the formation of strong hydrogen-bonded carboxylic acid dimers is the most probable primary interaction, leading to a well-ordered crystalline lattice. The detailed experimental protocols herein offer a clear path for researchers to synthesize, crystallize, and ultimately elucidate the precise three-dimensional structure of this compound, which will be invaluable for its future applications in drug design and materials engineering.

A Technical Guide to the Solubility and Stability of 4-(1H-Pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(1H-Pyrazol-1-yl)benzoic acid, focusing on its solubility and stability. Understanding these characteristics is paramount for the successful development of this compound into a viable drug product. The following sections detail hypothetical experimental protocols and data, presented in a manner consistent with industry standards and regulatory expectations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. This section outlines a protocol for determining the solubility of this compound in various media relevant to pharmaceutical formulation.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

-

Preparation of Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, propylene glycol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Data Analysis: The solubility is reported in mg/mL or µg/mL.

Hypothetical Solubility Data

The following table summarizes the hypothetical solubility data for this compound in various solvents at two different temperatures.

| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Purified Water | 25 | 0.05 |

| Purified Water | 37 | 0.08 |

| 0.1 N HCl (pH 1.2) | 37 | 0.02 |

| Phosphate Buffer (pH 6.8) | 37 | 0.15 |

| Phosphate Buffer (pH 7.4) | 37 | 0.25 |

| Ethanol | 25 | 15.2 |

| Propylene Glycol | 25 | 5.8 |

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance.[2][3][4] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][6]

Experimental Protocols: Forced Degradation

Forced degradation studies are typically conducted on a single batch of the drug substance.[2] The extent of degradation is targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

2.1.1. Acid and Base Hydrolysis

-

Protocol: this compound is dissolved in a suitable solvent and treated with an acid (e.g., 1 N HCl) and a base (e.g., 1 N NaOH). The solutions are maintained at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 24 hours). Samples are withdrawn at appropriate time points, neutralized, and diluted for analysis.

2.1.2. Oxidative Degradation

-

Protocol: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature for a set period (e.g., 24 hours). The reaction is then quenched, if necessary, and the sample is analyzed.

2.1.3. Thermal Degradation

-

Protocol: Solid this compound is exposed to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 7 days). Samples are taken at intervals and prepared for analysis.

2.1.4. Photolytic Degradation

-

Protocol: Solutions of the compound, as well as the solid API, are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Control samples are kept in the dark to differentiate between thermal and photolytic degradation.

Hypothetical Forced Degradation Data

The following table summarizes the hypothetical outcomes of the forced degradation studies on this compound.

| Stress Condition | Parameters | Hypothetical % Degradation | Observations |

| Acid Hydrolysis | 1 N HCl, 60°C, 24h | 12.5% | One major degradant peak observed on HPLC. |

| Base Hydrolysis | 1 N NaOH, 60°C, 24h | 18.2% | Two major degradant peaks observed. |

| Oxidation | 3% H₂O₂, RT, 24h | 8.5% | One minor degradant peak observed. |

| Thermal (Solid) | 80°C, 7 days | 2.1% | No significant degradation; compound is thermally stable. |

| Photolytic (Solution) | ICH Q1B | 15.8% | Significant degradation with multiple degradant peaks. |

| Photolytic (Solid) | ICH Q1B | 4.3% | Minor degradation; more stable in solid form. |

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. A reverse-phase HPLC method with UV detection is commonly employed for the quantification of small molecules like this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a suitable wavelength (e.g., 254 nm).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by its ability to separate the parent compound from all potential degradation products generated during forced degradation studies.

Conclusion

The hypothetical data presented in this guide suggest that this compound is a compound with low aqueous solubility that is susceptible to degradation under hydrolytic and photolytic conditions. These findings are critical for guiding formulation development. For instance, the low aqueous solubility may necessitate the use of solubility enhancement techniques, while its instability to light would require protective packaging. The detailed protocols and workflows provided herein offer a robust framework for conducting these essential pre-formulation studies.

References

Initial Biological Screening of 4-(1H-Pyrazol-1-yl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 4-(1H-Pyrazol-1-yl)benzoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile. This document details the experimental protocols for evaluating their biological activities, presents available quantitative data, and visualizes key molecular pathways.

Antibacterial Activity

Derivatives of this compound have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.[1][2][3][4][5] The core structure allows for various substitutions that can modulate the antibacterial potency and spectrum.

Quantitative Antibacterial Data

The antibacterial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound derivatives against various bacterial strains.

| Compound ID | R Group on Anilinomethyl Moiety | Test Organism | MIC (µg/mL) | Reference |

| 1 | Unsubstituted | S. aureus ATCC 33591 | > 50 | [1] |

| 2 | 3-Chlorophenyl | S. aureus | 6.25 - 50 | [3] |

| 3 | Lipophilic substituents | Various Gram-positive bacteria | Significantly improved activity | [1] |

| 4 | Phenoxy-substituted | S. aureus ATCC 33591 | 1 | [1] |

| 5 | 4-Fluoro-3-methyl aniline | Bacillus subtilis | 12.5 | [3] |

| 6 | 3-Chloro-4-methyl aniline | S. aureus strains | 3.12 - 6.25 | [3] |

| 7 | 4-Bromo-3-methyl aniline | Similar to 3-chloro-4-methyl aniline | Similar to 3-chloro-4-methyl aniline | [3] |

| 8 | Bis(trifluoromethyl)aniline | S. aureus strains | 0.78 | [3] |

| 8 | Bis(trifluoromethyl)aniline | Enterococcus faecalis | 3.12 | [3] |

| 8 | Bis(trifluoromethyl)aniline | Enterococcus faecium | 3.12 | [3] |

| 8 | Bis(trifluoromethyl)aniline | Bacillus subtilis | 0.78 | [3] |

| 8 | Bis(trifluoromethyl)aniline | Staphylococcus epidermidis | 6.25 | [3] |

| - | Various novel derivatives | Gram-positive bacteria | as low as 0.5 | [2] |

Experimental Protocols

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.

-

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB within the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the final bacterial suspension.

-

Include positive controls (bacteria in MHB without compound) and negative controls (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

-

This assay evaluates the ability of the compounds to inhibit the formation of bacterial biofilms.

-

Materials:

-

Test compounds

-

Bacterial strains known for biofilm formation (e.g., S. aureus, P. aeruginosa)

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Microplate reader

-

-

Procedure:

-

Add diluted test compounds to the wells of a microtiter plate.

-

Inoculate the wells with a bacterial suspension (adjusted to a 0.5 McFarland standard) and incubate at 37°C for 24 hours without shaking.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Fix the remaining biofilm with methanol for 15 minutes.

-

Stain the biofilm with 0.1% crystal violet solution for 20 minutes.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.

-

Mechanism of Action

Studies suggest that the antibacterial activity of these derivatives can be attributed to two primary mechanisms: inhibition of fatty acid biosynthesis and disruption of the bacterial cell membrane.

Several this compound derivatives have been identified as inhibitors of the fatty acid biosynthesis (FAB) pathway in bacteria.[2] This pathway is essential for building bacterial cell membranes.

Caption: Inhibition of the bacterial fatty acid biosynthesis pathway.

Another proposed mechanism of action is the disruption of the bacterial cell membrane's integrity.[3][4] This leads to leakage of intracellular components and ultimately cell death.

Caption: Mechanism of bacterial membrane permeabilization.

Anticancer Activity

While specific data for this compound derivatives is limited, the broader class of pyrazole derivatives has shown promising anticancer activities.[6][7][8][9][10] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Data

The following table presents IC50 values for some pyrazole derivatives against various cancer cell lines. It is important to note that these are not all this compound derivatives but represent the broader pyrazole class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9 - 35.5 | [8][11] |

| Pyrazole-hydrazone | A549 (Lung) | 26 | [12] |

| Pyrazolo[1,5-a]pyrimidine | HCT116 (Colon) | 19.56 | [7] |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide | A549 (Lung) | 0.26 | [13] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast) | 15.6 - 23.9 | [14][15] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon) | 15.6 - 23.9 | [15] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

-

Signaling Pathways in Cancer

Pyrazole derivatives have been shown to interfere with several signaling pathways crucial for cancer cell proliferation and survival. These include the MAPK and PI3K/Akt pathways and the induction of apoptosis through the Bcl-2 family of proteins.

Caption: Overview of anticancer signaling pathways targeted by pyrazole derivatives.

Anti-inflammatory Activity

The pyrazole scaffold is a well-known pharmacophore in several anti-inflammatory drugs, with celecoxib being a prominent example.[16] The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The following table provides IC50 values for COX inhibition by various pyrazole derivatives.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyrazole-hydrazone derivative 4a | COX-2 | 0.67 | [17] |

| Pyrazole-hydrazone derivative 4b | COX-2 | 0.58 | [17] |

| Pyrazole-hydrazone derivative 4a | COX-1 | 5.64 | [17] |

| Pyrazole-hydrazone derivative 4b | COX-1 | 6.12 | [17] |

| Hybrid pyrazole analogue 5u | COX-2 | 1.79 | [18] |

| Hybrid pyrazole analogue 5s | COX-2 | 2.11 | [18] |

| Hybrid pyrazole analogue 5u | COX-1 | 134.12 | [18] |

| Hybrid pyrazole analogue 5s | COX-1 | 153.92 | [18] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds

-

Assay buffer

-

Detection system (e.g., colorimetric or fluorescent probe for prostaglandin production)

-

Microplate reader

-

-

Procedure:

-

Pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

-

Signaling Pathway in Inflammation

The anti-inflammatory action of pyrazole derivatives is primarily mediated through the inhibition of the COX pathway, which is central to the production of pro-inflammatory prostaglandins. Some derivatives may also affect other inflammatory pathways, such as the NF-κB and MAPK pathways.[19][20][21]

Caption: Inhibition of the COX-2 pathway in inflammation.

Conclusion

The initial biological screening of this compound derivatives reveals a promising scaffold for the development of new therapeutic agents. Their potent antibacterial activity, coupled with potential anticancer and anti-inflammatory properties, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this versatile class of compounds. Future work should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their therapeutic potential.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.najah.edu [journals.najah.edu]

- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Derivatization of 4-(1H-Pyrazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of novel derivatives from the versatile scaffold, 4-(1H-Pyrazol-1-yl)benzoic acid. This compound serves as a valuable starting material for the development of a diverse range of derivatives with significant potential in medicinal chemistry, particularly in the discovery of new therapeutic agents. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes synthetic pathways and potential mechanisms of action.

Core Synthesis of this compound

The foundational step in the synthesis of its derivatives is the efficient preparation of this compound itself. A common and effective method involves the hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile.

Experimental Protocol: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile [1]

-

To a 250 mL round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (2 g, 11.82 mmol), ethanol (40 mL), water (40 mL), and sodium hydroxide (705 mg, 17.63 mmol).

-

Stir the reaction mixture at 105 °C for 16 hours.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with distilled water (30 mL) and extract with ethyl acetate (50 mL) to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to 5 with 6.0 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitated solid by filtration, wash with distilled water (10 mL), and dry in an oven.

-

The resulting product is this compound, typically obtained as a light yellow or white solid.

Quantitative Data:

| Starting Material | Reagents | Conditions | Yield | Reference |

| 4-(1H-Pyrazol-1-yl)benzonitrile | NaOH, Ethanol, Water | 105 °C, 16 h | 45-65% | [1] |

Synthesis of Hydrazone Derivatives

A prominent class of derivatives synthesized from this compound are hydrazones, which have shown significant antimicrobial activity.[2][3] These are typically formed by the condensation of a pyrazole aldehyde intermediate with various hydrazine derivatives.

Experimental Workflow: Synthesis of Hydrazone Derivatives

Caption: General workflow for the synthesis of hydrazone derivatives.

Experimental Protocol: General Synthesis of Hydrazone Derivatives [2][4]

-

Formation of the Aldehyde Intermediate: The pyrazole core of this compound is first formylated using a Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) to yield a 4-formyl-pyrazole intermediate.[4]

-

Condensation with Hydrazine: The resulting aldehyde is then reacted with a substituted hydrazine in a suitable solvent, often ethanol, sometimes with a catalytic amount of acid. The mixture is typically refluxed for several hours.

-

Isolation: Upon cooling, the hydrazone product often precipitates and can be collected by filtration, followed by washing and recrystallization to afford the pure product.

Quantitative Data for Selected Hydrazone Derivatives: [2]

| Derivative Name | Yield | 1H NMR Data (DMSO-d6, 300 MHz) | HRMS (ESI-FTMS, m/z) [M+H]+ |

| 4-[4-[(E)-(Diphenylhydrazono)methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (5) | 88% | δ 9.09 (s, 1H), 8.13–8.05 (m, 4H), 7.46–7.41 (m, 7H), 7.27–7.15 (m, 8H) | Calcd: 477.1721, Found: 477.1725 |

| 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (6) | 89% | δ 9.02 (s, 1H), 8.14–8.05 (m, 4H), 7.47–7.18 (m, 13H), 7.06 (d, J = 7.5 Hz, 1H), 6.90 (t, J = 7.1 Hz, 1H), 5.29 (s, 2H) | Calcd: 492.1950, Found: 492.1954 |

| 4-[4-[(E)-[(4-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (10) | 82% | δ 10.44 (s, 1H), 9.05 (s, 1H), 8.15–8.06 (m, 4H), 7.97 (s, 1H), 7.63–7.53 (m, 3H), 7.35–7.32 (m, 3H), 6.98–6.96 (m, 2H) | Calcd: 481.0494, Found: 481.0485 |

Synthesis of Anilinomethyl Derivatives

Another important class of derivatives are the anilinomethyl compounds, which have been investigated as potent antibacterial agents, particularly against Gram-positive bacteria.[5][6][7] These are typically synthesized via reductive amination of a pyrazole aldehyde intermediate.

Experimental Workflow: Synthesis of Anilinomethyl Derivatives

Caption: General workflow for the synthesis of anilinomethyl derivatives.

Experimental Protocol: General Synthesis of Anilinomethyl Derivatives [5]

-

Aldehyde Preparation: A pyrazole-derived aldehyde is synthesized, often following a procedure similar to that for the hydrazone precursors.

-

Reductive Amination: The aldehyde is dissolved in a suitable solvent, and a commercially available substituted aniline is added. The reaction is then subjected to a reducing agent, such as sodium borohydride, to afford the target anilinomethyl compound.

-

Purification: The crude product is typically purified by column chromatography or recrystallization to yield the final product.

Biological Activity Data for Selected Anilinomethyl Derivatives: [5][6]

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

| Phenoxy-substituted derivative (4) | S. aureus ATCC 33591 | 1 | [5] |

| 3-chloro-4-methyl derivative (6) | S. aureus strains | 3.12-6.25 | [6] |

| Unspecified derivatives | Staphylococci and enterococci | as low as 0.78 | [8] |

Synthesis of Amide and Ester Derivatives

The carboxylic acid moiety of this compound is a prime site for derivatization to form amides and esters. These reactions are standard in organic synthesis and can be achieved through various well-established methods.

Logical Relationship: Amide and Ester Formation

Caption: Pathways for the synthesis of amide and ester derivatives.

Experimental Protocol: General Amide Formation [9]

-

Activation of Carboxylic Acid: The carboxylic acid can be activated using a variety of coupling reagents (e.g., EDC, HOBt) or converted to an acid chloride (e.g., using thionyl chloride).

-

Reaction with Amine: The activated acid is then reacted with the desired amine in the presence of a base to neutralize the acid formed during the reaction.

-

Workup and Purification: The reaction is worked up to remove reagents and byproducts, and the final amide is purified, typically by chromatography or recrystallization.

Experimental Protocol: General Ester Formation (Fischer Esterification) [4]

-

Reaction Setup: this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent.

-

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Isolation: The excess alcohol is removed under reduced pressure, and the crude ester is purified.

Potential Biological Signaling and Mechanism of Action

Several derivatives of this compound have demonstrated potent antibacterial activity, particularly against drug-resistant strains of bacteria like Staphylococcus aureus and Acinetobacter baumannii.[2][3] While the exact signaling pathways are often complex and multifactorial, some studies suggest that a key mechanism of action involves the disruption of the bacterial cell membrane.[3][8] Some derivatives have also been identified as inhibitors of fatty acid biosynthesis.[5]

Proposed Mechanism of Action: Bacterial Membrane Disruption

Caption: Proposed mechanism of action via bacterial membrane disruption.

This guide provides a foundational understanding of the synthesis and potential applications of derivatives of this compound. The versatility of this scaffold, combined with the significant biological activities of its derivatives, makes it a highly promising area for continued research and development in the pharmaceutical sciences.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]